molecular formula C16H34O9 B078325 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol CAS No. 12034-81-0

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

Cat. No. B078325
CAS RN: 12034-81-0
M. Wt: 370.44 g/mol
InChI Key: GLZWNFNQMJAZGY-UHFFFAOYSA-N
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Description

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” is an organic compound . It is also known as Octaethylene glycol . It is a type of alcohol and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” can be achieved through the catalyzed oxidation reaction of phenol and oxygen in the presence of suitable catalysts .


Molecular Structure Analysis

The molecular formula of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” is C16H34O9 . The average mass is 370.436 Da .


Chemical Reactions Analysis

As a PEG-based PROTAC linker, “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” is a colorless solid that is soluble in water and some organic solvents . It has a density of 1.115g/cm³, a melting point of 22 °C, a boiling point of 471.5°C at 760 mmHg, a flash point of 239°C, and a refractive index of 1.462 .

Scientific Research Applications

  • Corrosion Inhibition : A derivative of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl was synthesized and found effective as a corrosion inhibitor for carbon steel in acidic media. This compound acted as a mixed-type inhibitor, increasing charge transfer resistance and decreasing double layer capacitance. Its adsorption on metal surfaces obeyed the Langmuir isotherm, demonstrating its potential in industrial corrosion prevention (El-Tabei & Hegazy, 2014).

  • Biochemical Synthesis : In a study focused on docosahexaenoic acid, epoxides and corresponding vicinal diol regioisomers were synthesized, contributing to the understanding of their biological actions and potential medical applications (Vanrollins et al., 1989).

  • Dioxygen Binding in Cobalt(II) Complexes : Research on cobalt(II) complexes with various polyamines, including 1,23-bis(methylamino)-3,6,9,12,15,18,21-heptaazatricosane, showed the ability to modulate dioxygen uptake in aqueous solutions, highlighting the flexibility and potential applications of these compounds in chemical reactions involving oxygen (Ceccanti et al., 2000).

  • Microbial Production of Diols : The microbial production of diols, such as 1,3-propanediol and 1,4-butanediol, has been explored for their applications as platform green chemicals. This research highlights the importance of biotechnological production methods for these compounds (Zeng & Sabra, 2011).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058618
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaethylene glycol

CAS RN

5117-19-1
Record name Octaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5117-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyethylene glycol 400
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% Pd/C (11.2 g) was added to MeOH (50 mL) at −15° C. in hydrogenation bottle under agron. BnO-dPEG8-OH (69.0 g, 0.15 mole) was added to the bottle along with MeOH (150 mL). The bottle was placed on the Parr shaker for 17 h at 50 psi of H2. The reaction was monitored by tlc on silica gel plates, eluting with 10% MeOH/CH2Cl2. The reaction is about 50% complete. The reaction was worked up. The reaction mixture was filter through glass fiber, used MeOH as needed to make a clean transfer. The filtrate was concentrated in vacuo to give an oil. A column was prepared with 600 g of silica gel and hexane. The crude product was placed onto column with hexane and minimum of TBME (100 mL). The column was eluted as follows: (2 L) 20% TBME/hexane; (2 L) 50% TBME/hexane; (4 L) TBME; (2 L) 5% MeOH/TBME; (2 L) 10% MeOH/TBME. Like fractions containing product were combined and concentrated in vacuo to give 28.5 g (51% yield). The product was characterized by nmr.
Name
BnO-dPEG8-OH
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Lumpi, C Braunshier, C Hametner, E Horkel… - Tetrahedron …, 2009 - Elsevier
A convenient approach for the synthesis of monodisperse oligo(ethylene glycols) up to 12 units is described. A novel cleavage protocol replacing laborious hydrogenolysis is introduced …
Number of citations: 17 www.sciencedirect.com
LH Bajrai, AS Alharbi, MM El-Day, AG Bafaraj… - Molecules, 2022 - mdpi.com
Infections caused by the monkeypox virus (MPXV) have continued to be transmitted significantly in recent years. However, understanding the transmission mechanism, risk factors, and …
Number of citations: 4 www.mdpi.com
J Li, P Li, C Jin, Y Zhao, L Guo, J Ji - Environmental Engineering …, 2019 - liebertpub.com
In this study, the electrochemical oxidation treatment of landfill leachate on a boron-doped diamond (BDD) electrode was examined. A factorial design method was applied to evaluate …
Number of citations: 8 www.liebertpub.com
CCO Passos, LL Bezerra, MN da Rocha, DR Alves… - Chemical Papers, 2023 - Springer
Alzheimer’s disease is a neurodegenerative disease that still has no cure and may progressively worse, leading to the individual’s death. In this context, the present work aimed to …
Number of citations: 0 link.springer.com
CBM Poulie, N Liu, AA Jensen… - Journal of medicinal …, 2020 - ACS Publications
We report the synthesis of the first series of heterobivalent ligands targeting the putative heteromeric 5-HT 2A /mGlu 2 receptor complex, based on the 5-HT 2A antagonist MDL-100,907 …
Number of citations: 10 pubs.acs.org
D Lumpi - 2018 - scholar.archive.org
A convenient approach for the synthesis of monodisperse oligo (ethylene glycols)(OEGs) up to 12 sub-units is described. A novel cleavage protocol replacing laborious hydrogenolysis …
Number of citations: 2 scholar.archive.org
G Angiulli - 2015 - iris.uniroma1.it
La leishmaniosi è una malattia parassitaria che ogni anno affligge più di 1.3 milioni di persone in tutto il mondo. È'principalmente diffusa nelle zone tropicali e subtropicali ed è …
Number of citations: 0 iris.uniroma1.it
MC Feiten - 2018 - repositorio.ufsc.br
: CalB from Candida antarctica is one of the biocatalysts most used in organic synthesis due to its ability to act in several substrates, wide substrate specificity and enantioselectivity, …
Number of citations: 0 repositorio.ufsc.br
AJ Bordner, B Zorman - arXiv preprint arXiv:1308.4433, 2013 - arxiv.org
Computational methods are needed to differentiate the small fraction of missense mutations that contribute to disease by disrupting protein function from neutral variants. We describe …
Number of citations: 4 arxiv.org
M Fardinpoor - 2016 - acikerisim.akdeniz.edu.tr
Biyobozunur atıkların olumsuz çevresel etkilerini bertaraf etmek ve bu atıkları enerji kaynağı olarak değerlendirmek hem çevrenin korunması hem de yakıt/biyoyakıt üretilmesi …
Number of citations: 3 acikerisim.akdeniz.edu.tr

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